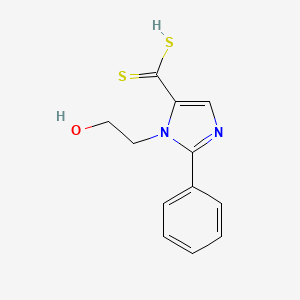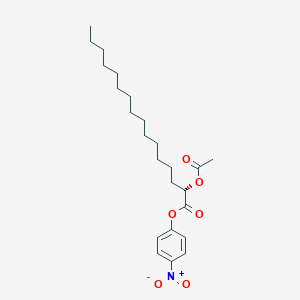
1-(2-Hydroxyethyl)-2-phenyl-1H-imidazole-5-carbodithioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxyethyl)-2-phenyl-1H-imidazole-5-carbodithioic acid is a complex organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a hydroxyethyl group and a phenyl group attached to the imidazole ring, along with a carbodithioic acid moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethyl)-2-phenyl-1H-imidazole-5-carbodithioic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenyl-1H-imidazole-5-carbaldehyde with 2-mercaptoethanol in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Hydroxyethyl)-2-phenyl-1H-imidazole-5-carbodithioic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 1-(2-oxoethyl)-2-phenyl-1H-imidazole-5-carbodithioic acid.
Reduction: Formation of 1-(2-hydroxyethyl)-2-phenyl-1,2-dihydro-1H-imidazole-5-carbodithioic acid.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxyethyl)-2-phenyl-1H-imidazole-5-carbodithioic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(2-Hydroxyethyl)-2-phenyl-1H-imidazole-5-carbodithioic acid involves its interaction with specific molecular targets. The compound can bind to metal ions through its imidazole and carbodithioic acid moieties, forming stable complexes. These complexes can then participate in various biochemical pathways, potentially leading to the inhibition of enzymes or the modulation of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Hydroxyethyl)-3-methylimidazole
- 1,3-Bis(2-hydroxyethyl)imidazole
- 1-Butyl-2,3,4,5-tetramethylimidazole
Uniqueness
1-(2-Hydroxyethyl)-2-phenyl-1H-imidazole-5-carbodithioic acid is unique due to the presence of both a hydroxyethyl group and a carbodithioic acid moiety, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential biological activities make it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
90173-95-8 |
|---|---|
Molekularformel |
C12H12N2OS2 |
Molekulargewicht |
264.4 g/mol |
IUPAC-Name |
3-(2-hydroxyethyl)-2-phenylimidazole-4-carbodithioic acid |
InChI |
InChI=1S/C12H12N2OS2/c15-7-6-14-10(12(16)17)8-13-11(14)9-4-2-1-3-5-9/h1-5,8,15H,6-7H2,(H,16,17) |
InChI-Schlüssel |
WUDOGMYKERDFMC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC=C(N2CCO)C(=S)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(Methanesulfonyl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B14377033.png)
![4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentan-2-one](/img/structure/B14377039.png)
![1,1'-[Oxydi(4,1-phenylene)]bis[(4-chlorophenyl)ethane-1,2-dione]](/img/structure/B14377055.png)
![4-Chloro-2-[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14377060.png)




![Dimethyl(sulfanylidene)[(triphenylplumbyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14377077.png)



![Propan-2-yl {3-ethyl-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate](/img/structure/B14377103.png)
